molecular formula C11H11BrN2O2 B13477647 methyl 3-(5-bromo-1H-indazol-1-yl)propanoate

methyl 3-(5-bromo-1H-indazol-1-yl)propanoate

Cat. No.: B13477647
M. Wt: 283.12 g/mol
InChI Key: LHAIAOUSSBXCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is an indazole-derived ester with a bromine substituent at the 5-position of the indazole ring and a methyl propanoate group at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Its structure combines the aromatic heterocyclic indazole core with a flexible ester side chain, enabling interactions with biological targets while maintaining metabolic stability .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 3-(5-bromoindazol-1-yl)propanoate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-3-2-9(12)6-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3

InChI Key

LHAIAOUSSBXCGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

Preparation Methods

Bromination of Indazole Derivatives

A key intermediate, 3-bromo-5-nitro-1H-indazole, can be synthesized by selective bromination of 5-nitro-1H-indazole in a dimethylformamide (DMF) solution with bromine under low temperature and nitrogen atmosphere. The process involves:

  • Cooling the DMF solution of 5-nitro-1H-indazole to -5 °C.
  • Slow addition of bromine to the solution.
  • Stirring at low temperature followed by warming to 35-40 °C for 10-12 hours.
  • Workup by addition of water, filtration, and washing to isolate the brominated product with yields up to 95%.

This brominated intermediate can be further reduced or modified to yield the 5-bromo-1H-indazole core.

Synthesis of 5-Bromo-1-Methyl-1H-Indazol-3-Amine

An alternative route involves methylation and amination of the indazole core:

  • Starting from methyl hydrazine sulfate and potassium carbonate in ethanol under nitrogen atmosphere.
  • Stirring at 5 °C initially, then heating to 80 °C overnight.
  • Workup includes concentration, extraction with ethyl acetate, drying, and purification by silica gel column chromatography.
  • This yields 5-bromo-1-methyl-1H-indazol-3-amine with approximately 49% yield.

This intermediate is structurally close to the target compound and can be adapted for further functionalization.

Alkylation with Methyl 3-Bromopropanoate

The critical step in preparing methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is the N1-alkylation of the indazole nucleus with methyl 3-bromopropanoate.

Reaction Conditions

  • The indazole derivative is reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
  • The reaction is typically performed in acetonitrile or ethanol as solvent.
  • Temperature ranges from 60 °C to 80 °C.
  • Reaction times vary from 2 hours to overnight depending on substrate reactivity.

Workup and Purification

  • After completion, the reaction mixture is cooled.
  • Acidification with hydrochloric acid to pH 2-4 is performed to precipitate or extract the product.
  • Solvent removal under reduced pressure.
  • Purification by preparative high-performance liquid chromatography (HPLC) or recrystallization yields the pure this compound.

Example Synthesis from Literature

Reagents and Conditions Details
Indazole derivative (5-bromo-1H-indazole) 1 equiv
Methyl 3-bromopropanoate 1.1 equiv
Potassium carbonate (base) 2 equiv
Solvent Acetonitrile
Temperature 70-80 °C
Reaction time 14 hours
Workup Acidify to pH 2-4, evaporate solvent, purify by HPLC
Yield Moderate to good (varies by substrate)

This procedure is consistent with methodologies used for related benzoxazolyl and benzoxazinyl derivatives, which share similar reactivity profiles.

Alternative Synthetic Routes and Variations

Use of Acrylonitrile for Side Chain Installation

In some cases, acrylonitrile is used instead of methyl 3-bromopropanoate to install a nitrile side chain, which can then be hydrolyzed to the corresponding ester under acidic conditions. This approach allows for more versatile functional group transformations post-alkylation.

Analytical Characterization

Typical characterization of this compound includes:

For example, related compounds show characteristic proton signals for the indazole aromatic protons, methylene groups of the propanoate side chain, and methyl ester protons.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes
1. Bromination of Indazole Bromination of 5-nitro-1H-indazole in DMF with Br2 5-nitro-1H-indazole, Br2, DMF, -5 °C to 40 °C Up to 95% yield
2. Methylation/Amination Reaction of methyl hydrazine sulfate with K2CO3 in EtOH Methyl hydrazine sulfate, K2CO3, EtOH, 80 °C ~49% yield
3. Alkylation N1-alkylation with methyl 3-bromopropanoate Methyl 3-bromopropanoate, K2CO3, MeCN, 70-80 °C Moderate to good yield
4. Purification Acidification, solvent removal, HPLC purification HCl, preparative HPLC High purity product

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound 5-Bromoindazole, methyl propanoate ~283.12 (estimated) Intermediate for enzyme inhibitors
Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate (53) 5-Bromo, 6-chloroindazole, ethyl propanoate 317.58 Precursor to boronate esters for Suzuki couplings
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Tetrazole, imidazole, methyl propanoate 313.34 Potential angiotensin II receptor modulator
3-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-indazole (29) 3-Bromoindazole, methoxynaphthalene 380.27 Anti-inflammatory/analgesic candidate
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate Phenylimidazole, methyl propanoate ~230.25 (estimated) Unknown, likely intermediate

Key Observations :

  • Bromine vs. Chlorine: The bromine substituent in this compound enhances electrophilic reactivity compared to chlorine-containing analogs like compound 53, making it more suitable for cross-coupling reactions .
  • Tetrazole vs. Indazole : Compound 10 incorporates a tetrazole ring, which improves hydrogen-bonding capacity but reduces metabolic stability compared to the indazole core .
  • Aromatic Extensions : Compound 29 features a methoxynaphthalene group, broadening π-π stacking interactions but increasing molecular weight and complexity .

Yield Comparison :

  • This compound analogs typically achieve yields of 65–72% in multi-step syntheses , while compound 29 achieves 65% yield in a single-step reaction .

Spectroscopic and Analytical Data

  • NMR Signatures: The methyl propanoate group in this compound produces distinct triplet signals for the methylene protons (δ ~2.6–3.0 ppm) and a singlet for the methoxy group (δ ~3.6 ppm), consistent with compound 10 .
  • Mass Spectrometry : ESI-MS data for compound 53 (m/z 317.58) and 10 (m/z 313.34) confirm the molecular weights of these analogs .

Biological Activity

Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromo-substituted indazole moiety, which is known for its diverse biological activities. The compound's molecular formula is C12_{12}H12_{12}BrN3_{3}O2_2, and it has a molecular weight of approximately 305.15 g/mol.

Antitumor Activity

Recent studies have demonstrated that indazole derivatives, including this compound, exhibit significant antitumor activity. For instance, a study evaluated the antiproliferative effects of various indazole derivatives against several human cancer cell lines. The results indicated that certain derivatives had IC50_{50} values in the low micromolar range, suggesting promising potential for therapeutic applications.

CompoundCell LineIC50_{50} (µM)
6oK5625.15
6oA549>50
6oPC-320.00
6oHep-G27.14

The compound exhibited selective cytotoxicity against cancer cells while showing lower toxicity to normal cells (HEK-293), indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. Research suggests that it may modulate the activity of key proteins involved in apoptosis and cell cycle regulation, such as p53 and MDM2. In particular, the compound was found to up-regulate p53 expression while down-regulating MDM2, leading to enhanced apoptotic signaling in cancer cells .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies have identified it as a candidate for inhibiting kynurenine 3-monooxygenase (KMO), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. The inhibition of KMO can lead to altered levels of neuroactive metabolites, potentially providing therapeutic benefits in conditions like depression and neuroinflammation .

Case Study: Antiproliferative Effects

In a controlled laboratory setting, this compound was tested against a panel of human cancer cell lines using the MTT assay. The study aimed to assess its efficacy in inhibiting cell growth across different types of tumors. The findings revealed that the compound significantly inhibited cell proliferation, particularly in leukemia and hepatoma cells, reinforcing its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was performed to understand the correlation between the chemical structure of indazole derivatives and their biological activities. This analysis highlighted that specific substituents on the indazole ring could enhance or diminish biological activity, providing insights for future drug design efforts focusing on optimizing potency and selectivity .

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

  • Answer : Follow OSHA guidelines for brominated compounds: use fume hoods, nitrile gloves, and eye protection. Waste must be neutralized (e.g., with NaHCO3_3) before disposal. Acute toxicity data are limited, so assume LD50_{50} values similar to bromobenzene (rat oral LD50_{50} = 2,700 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.